molecular formula C10H10N2O B12835104 1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one

1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one

Cat. No.: B12835104
M. Wt: 174.20 g/mol
InChI Key: LBVIDBCGXZKPSC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One approach is to start with a suitable precursor, such as 5-methyl-1H-imidazole, and then introduce the pyridine ring. Various synthetic routes have been explored, including cyclization reactions and functional group transformations . Detailed reaction conditions and mechanisms would require further investigation.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, research laboratories often employ custom synthetic routes to access novel derivatives. Scale-up for industrial purposes would involve optimization of reaction conditions, purification, and safety considerations.

Chemical Reactions Analysis

1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of imidazo[1,2-a]pyridine N-oxides.

    Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.

    Substitution: Substitution reactions at the 6-position could modify the aryl moiety. Common reagents and conditions would depend on the specific transformation.

Scientific Research Applications

Chemistry::

Biology and Medicine:: Industry::

    Fine Chemicals: It may find applications in specialty chemicals or pharmaceutical intermediates.

Mechanism of Action

The precise mechanism by which 1-(5-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one exerts its effects remains an active area of research. It likely involves interactions with cellular targets, possibly related to kinase inhibition or other signaling pathways.

Comparison with Similar Compounds

While I don’t have a comprehensive list of similar compounds, it’s worth noting that the imidazo[1,2-a]pyridine scaffold appears in various bioactive molecules

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(5-methylimidazo[1,2-a]pyridin-6-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-7-9(8(2)13)3-4-10-11-5-6-12(7)10/h3-6H,1-2H3

InChI Key

LBVIDBCGXZKPSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC=CN12)C(=O)C

Origin of Product

United States

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